Selectivity Profile: Z-VEID-FMK Exhibits Superior Caspase-6 vs. Caspase-3 Discrimination Compared to Pan-Caspase Inhibitor Z-VAD-FMK
In a standardized head-to-head enzymatic assay with recombinant executioner caspases, Z-VEID-FMK demonstrates an inverse selectivity profile compared to the widely used pan-caspase inhibitor Z-VAD-FMK. Z-VEID-FMK preferentially inhibits caspase-6 over caspase-3 by approximately 2.9-fold, whereas Z-VAD-FMK preferentially inhibits caspase-3 over caspase-6 by approximately 12.6-fold [1]. This difference in selectivity is critical: Z-VEID-FMK is the only peptide-FMK inhibitor in this comparative panel that demonstrates a higher potency for caspase-6 than for caspase-3. Z-DEVD-FMK, despite being marketed as a caspase-3 inhibitor, also shows measurable caspase-6 inhibition but with an 11.2-fold preference for caspase-3, rendering it unsuitable for caspase-6-specific experiments [1].
| Evidence Dimension | Enzymatic inhibition IC50 (nM) against caspase-6 vs. caspase-3 |
|---|---|
| Target Compound Data | Caspase-6 IC50 = 128.6 nM; Caspase-3 IC50 = 45.1 nM |
| Comparator Or Baseline | Z-VAD-FMK: Caspase-6 IC50 = 2112 nM; Caspase-3 IC50 = 168 nM. Z-DEVD-FMK: Caspase-6 IC50 = 402.3 nM; Caspase-3 IC50 = 35.8 nM. |
| Quantified Difference | Z-VEID-FMK: 2.9-fold higher potency for caspase-3 than caspase-6 (Casp6/Casp3 IC50 ratio = 2.85). Z-VAD-FMK: 12.6-fold higher potency for caspase-3 than caspase-6 (Casp6/Casp3 IC50 ratio = 12.6). Z-DEVD-FMK: 11.2-fold higher potency for caspase-3 than caspase-6. |
| Conditions | 15-minute enzyme/inhibitor preincubation followed by 40-minute enzyme reaction with recombinant caspase-6, caspase-3, and caspase-7. Values reported as apparent IC50 due to time-dependent irreversible inhibition. |
Why This Matters
Researchers requiring caspase-6-specific inhibition cannot substitute Z-VEID-FMK with Z-VAD-FMK or Z-DEVD-FMK because the latter compounds exhibit 4.3-fold and 3.9-fold weaker caspase-6 inhibition, respectively, while simultaneously producing off-target caspase-3 inhibition that confounds pathway-specific interpretation.
- [1] Poreba M, Strozyk A, Salvesen GS, Drag M. Caspase substrates and inhibitors. Cold Spring Harb Perspect Biol. 2013;5(8):a008680. Supplementary Table 1: Potency of peptide-derived caspase inhibitors possessing aldehyde (CHO) and fluoromethyl ketone (FMK) warheads against executioner caspases. Data from PMC3257251 Table 1. View Source
